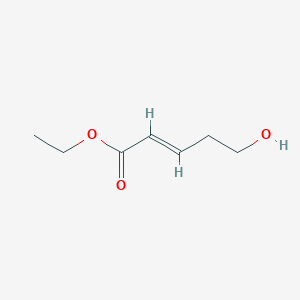
2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-” is a chemical compound. It is an ester derivative of pentenoic acid . The molecule contains a total of 21 bonds, including 9 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of “2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-” includes a five-carbon chain with a double bond (pentenoic acid), a hydroxyl group at the 5th carbon, and an ethyl ester group .Scientific Research Applications
Novel Polyester Building Block Synthesis
A significant application of derivatives related to 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-, is in the synthesis of novel polyester building blocks. Research indicates that trans-2,5-dihydroxy-3-pentenoic acid methyl ester can be directly formed from pentoses using tin-containing silicates as catalysts. This compound has been co-polymerized with ethyl 6-hydroxyhexanoate, yielding a product with functional groups in the polyester backbone, showcasing potential for functionalizing new co-polymers through reactions such as trifluoroacetic anhydride and thiol–ene chemistry (Elliot et al., 2017).
Chemical Synthesis
The compound has been involved in the synthesis of esters of 5-amino-4-hydroxy-3-methylvaleric acids by reacting esters of 3-methyl-4, 5-epoxy-2-pentenoic acid with amines, leading to the formation of methyl-substituted 4-aminomethyl-4-butanolides or 5-hydroxy-2-piperidones (Stanishevskii et al., 1975). This showcases the compound's utility in generating valuable chemical intermediates for further synthetic applications.
Polymer Modification
Research on modifying biocompatible polyols with cyclic ketene acetal (CKA) derivatives, including those related to 2-Pentenoic acid, 5-hydroxy-, ethyl ester, (2E)-, demonstrates the potential for creating acid-labile and biocompatible polymers. These polymers, modified with CKAs, exhibit pH-dependent hydrolysis profiles, opening up applications in targeted drug delivery systems (Cheng et al., 2012).
properties
IUPAC Name |
ethyl (E)-5-hydroxypent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h3,5,8H,2,4,6H2,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKMALLAMABWKB-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-butyric acid](/img/structure/B2671626.png)


![N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2671630.png)
![5-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2671633.png)
![4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)


![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2671640.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N,N-dimethylacetamide hydrochloride](/img/structure/B2671641.png)

